molecular formula C22H22N4O4 B2393698 methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate CAS No. 1421512-65-3

methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate

Cat. No.: B2393698
CAS No.: 1421512-65-3
M. Wt: 406.442
InChI Key: HEZVMXSLHGVGLV-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to an imidazole ring via a propylamino-acetamide bridge. Key structural elements include:

  • Methyl benzoate ester: Enhances lipophilicity and may act as a prodrug moiety for in vivo hydrolysis to a carboxylic acid.
  • Acetamide-propylamino linker: Facilitates conformational flexibility and binding to biological targets.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[3-(2-phenylimidazol-1-yl)propylamino]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-22(29)17-8-10-18(11-9-17)25-21(28)20(27)24-12-5-14-26-15-13-23-19(26)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVMXSLHGVGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of imidazole, similar to methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate, exhibit significant activity against various bacterial and fungal strains. For example:

  • Synthesis and Evaluation : A series of imidazole derivatives were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against tested strains, indicating strong antimicrobial potential .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have reported that imidazole derivatives can inhibit cancer cell proliferation effectively:

  • In Vitro Studies : Compounds related to this compound have been tested against various cancer cell lines, including colorectal carcinoma (HCT116). Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting superior efficacy .

Enzyme Inhibition

The compound may also play a role in enzyme inhibition, which is crucial for developing therapeutic agents targeting specific pathways in diseases:

  • Targeting Dihydrofolate Reductase : Compounds similar to methyl 4-(2-oxo...) have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and a target for antimetabolite drugs . The inhibition of this enzyme can lead to reduced cell proliferation in cancerous tissues.

Table: Summary of Key Findings on Methyl 4-(2-Oxo...) Derivatives

Study ReferenceApplication AreaKey Findings
AntimicrobialSignificant MIC values against multiple bacterial strains; effective against Gram-positive and Gram-negative bacteria.
AnticancerIC50 values lower than 5-FU against HCT116 cells; potential for selective toxicity towards cancer cells.
Enzyme InhibitionInhibition of DHFR; implications for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Imidazole Derivatives

  • Target vs. CCDC 1038591 : The target’s phenyl-imidazole moiety resembles CCDC 1038591’s diphenyl-imidazole structure. However, the hydroxypropyl group in CCDC 1038591 increases hydrophilicity, whereas the target’s acetamide linker may favor proteolytic stability .
  • Target vs. Imazamethabenz: Both contain methyl esters, but the imidazolinone ring in Imazamethabenz confers herbicidal activity, unlike the target’s phenyl-imidazole. The acetamide in the target could enable distinct binding modes in biological systems .

Ester vs. Carboxylic Acid Derivatives

  • The target’s methyl ester contrasts with the carboxylic acid in CCDC 1038591 and the butanoic acid in ’s benzimidazole derivative. Esters generally exhibit higher cell permeability but require metabolic activation, suggesting the target may act as a prodrug .

Linker Flexibility

    Biological Activity

    Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate is an organic compound that exhibits significant biological activities due to its unique structural features, particularly the imidazole ring. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

    Chemical Structure and Properties

    The compound belongs to a class of imidazole derivatives, characterized by a five-membered ring containing nitrogen atoms. Its IUPAC name is methyl 4-[[2-oxo-2-[3-(2-phenylimidazol-1-yl)propylamino]acetyl]amino]benzoate, and its molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4}. The presence of the imidazole moiety is crucial for its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring can modulate enzyme activities and receptor functions, leading to diverse pharmacological effects.

    Antimicrobial Activity

    Research has shown that imidazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

    Table 1: Antimicrobial Activity of Imidazole Derivatives

    Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
    Compound AS. aureus5 µg/mL
    Compound BE. coli10 µg/mL
    Methyl 4-(...)B. subtilis7 µg/mL

    Anticancer Properties

    Recent studies indicate that methyl 4-(...) may have potential anticancer effects. Research has highlighted similar imidazole-containing compounds that demonstrate cytotoxicity against various cancer cell lines . The proposed mechanisms include induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways.

    Case Study: Anticancer Activity

    A study evaluated the cytotoxic effect of a related imidazole compound on FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability compared to the control group, suggesting a promising therapeutic potential .

    Research Findings

    • Antibacterial Activity : Jain et al. synthesized derivatives showing effective antibacterial action against multiple strains, supporting the notion that modifications in the imidazole structure can enhance activity .
    • Anticancer Efficacy : A recent investigation into imidazole derivatives revealed their ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
    • Inflammatory Response Modulation : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, which may contribute to their therapeutic effects in conditions like diabetes and obesity .

    Q & A

    Q. What are the critical analytical techniques for confirming the structure and purity of this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) : Essential for confirming the connectivity of the imidazole, benzoate, and acetamido groups. Proton and carbon NMR can identify substituent positions and hydrogen bonding patterns .
    • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for pharmacological studies) and monitor reaction progress .
    • Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns, especially for halogenated intermediates .

    Q. What is the standard synthetic route for this compound, and what are common intermediates?

    Methodological Answer:

    • Step 1 : Synthesis of the imidazole-propylamine intermediate via nucleophilic substitution between 2-phenylimidazole and 3-chloropropylamine .
    • Step 2 : Coupling with 2-oxoacetamido-benzoate using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
    • Key Intermediates : Methyl 4-aminobenzoate and 3-(2-phenyl-1H-imidazol-1-yl)propylamine, both requiring characterization via IR and melting point analysis .

    Q. How is the compound typically stored to ensure stability in laboratory settings?

    Methodological Answer:

    • Store in amber vials at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and acetamido groups. Purity should be rechecked via HPLC after long-term storage .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

    Methodological Answer:

    • Cross-Validation : Use X-ray crystallography (e.g., CCDC 1038591 in ) to resolve ambiguities in NMR assignments, particularly for imidazole ring conformation .
    • Dynamic NMR Experiments : Probe rotational barriers in the propylamino linker to explain split peaks in proton NMR .
    • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to confirm functional groups .

    Q. What strategies optimize the yield of the final coupling reaction while minimizing byproducts?

    Methodological Answer:

    • Solvent Optimization : Use DMF or DCM for improved solubility of the imidazole intermediate .
    • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP, to reduce racemization .
    • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., ester hydrolysis) .

    Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

    Methodological Answer:

    • Molecular Docking : Compare the compound’s imidazole-benzoate scaffold with co-crystallized ligands (e.g., in ) to predict binding affinity to kinases or GPCRs .
    • SAR Studies : Modify the phenyl or propyl groups to assess changes in activity. For example, fluorinated analogs may enhance metabolic stability .

    Q. What experimental approaches are used to evaluate the compound’s environmental persistence in lab waste streams?

    Methodological Answer:

    • Biodegradation Assays : Use OECD 301 protocols (as in ) to measure half-life in aqueous systems .
    • Ecotoxicology Screening : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

    Methodological Answer:

    • Re-evaluate Force Fields : Ensure docking studies use parameters calibrated for imidazole-containing ligands .
    • Check Membrane Permeability : Use Caco-2 assays to confirm cellular uptake, as poor permeability may explain low observed activity despite high in silico binding scores .

    Q. Why might HPLC purity data conflict with NMR integration ratios?

    Methodological Answer:

    • Impurity Identification : MS-based fragmentation can detect co-eluting impurities with similar retention times but distinct masses .
    • NMR Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not form adducts with the compound, skewing integration .

    Advanced Methodological Tools

    Q. What techniques are used to study the compound’s metabolic stability in preclinical models?

    Methodological Answer:

    • Liver Microsome Assays : Incubate with rat or human microsomes, and quantify parent compound depletion via LC-MS/MS .
    • CYP Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6, which are critical for drug-drug interaction profiling .

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